![molecular formula C13H17NO B1437405 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol CAS No. 745836-29-7](/img/structure/B1437405.png)
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol
説明
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is C13H17NO . It contains a total of 34 bonds, including 17 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Chemical Reactions Analysis
The compound can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis
“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is a white crystalline powder that is highly soluble in water. It has a molecular weight of 202.30 .科学的研究の応用
1. Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
- Summary of Application: This research describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- Methods of Application: The reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
2. Synthesis of Analogues of Epibatidine
- Summary of Application: This research involves the synthesis of analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system .
- Methods of Application: Aza Diels-Alder reaction was used successfully to construct the rigid protected amine 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton .
- Results or Outcomes: The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has been investigated using nucleophilic fluorinating agent, diethylaminosulphur trifluoride, DAST .
3. Electrochemical Characterization for Glucose Sensing
- Summary of Application: This paper reports the electrochemical characterization of a new hydroxylamine compound, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), and its application to glucose sensing .
- Methods of Application: The cyclic voltammogram for the first cycle was unstable, but it was reproducible after the second cycle .
- Results or Outcomes: This enabled electrochemical analysis of ethanol and glucose .
4. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold
- Summary of Application: This research involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .
5. Synthesis of 7-Oxabicyclo[2.2.1]Heptane and Derivatives
- Summary of Application: This research involves the synthesis of 7-oxanorbornane derivatives, which are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
- Methods of Application: The synthesis of these derivatives can be prepared enantiomerically enriched readily .
- Results or Outcomes: These compounds have been used in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .
6. The 7-Azanorbornane Nucleus of Epibatidine
- Summary of Application: This research involves the synthesis of the 7-azanorbornane nucleus of epibatidine .
- Methods of Application: The synthesis involves a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation .
- Results or Outcomes: The results of this research have been used in the synthesis of epibatidine .
4. Construction of Oxygenated 2-Azabicyclo[2.2.1]Heptanes
- Summary of Application: This research describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- Methods of Application: The reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
5. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold
- Summary of Application: This research involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .
6. Synthesis of 7-Oxabicyclo[2.2.1]Heptane and Derivatives
- Summary of Application: This research involves the synthesis of 7-oxanorbornane derivatives, which are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
- Methods of Application: These derivatives can be prepared enantiomerically enriched readily .
- Results or Outcomes: These compounds have been used in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .
特性
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDIXAFZQOWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655103 | |
| Record name | 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
CAS RN |
745836-29-7 | |
| Record name | 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)
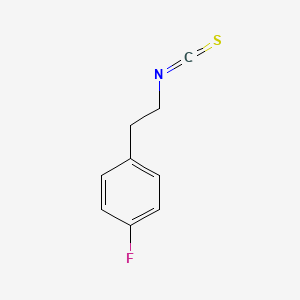
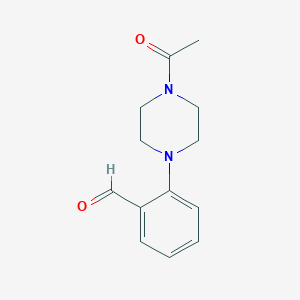
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
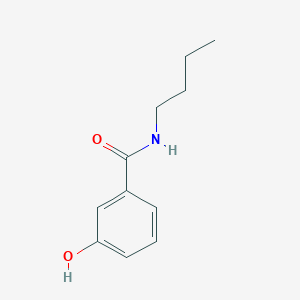
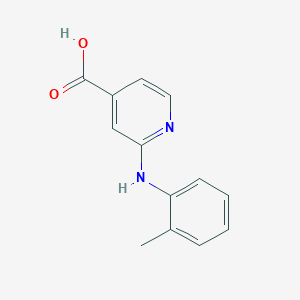
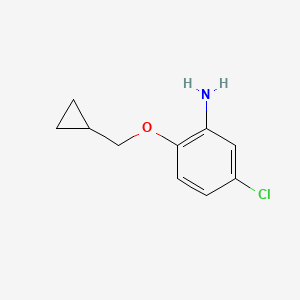
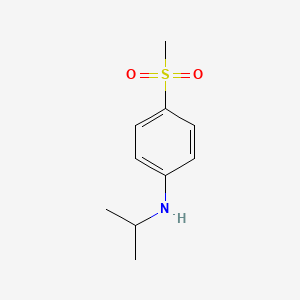
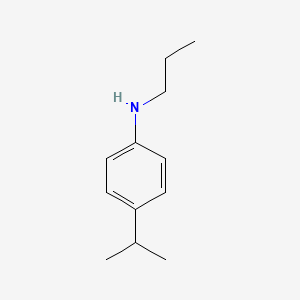
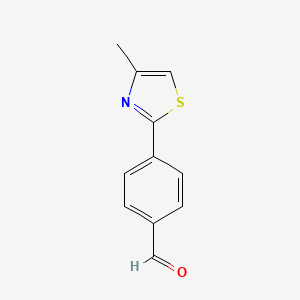
![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)